molecular formula C27H27NO5 B12506179 4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B12506179
M. Wt: 445.5 g/mol
InChI Key: GEMUBACKFRPGNS-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine group and a 4-ethoxyphenyl side chain. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the α-amino functionality during solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-2-32-19-14-11-18(12-15-19)13-16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14-15,24-25H,2,13,16-17H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMUBACKFRPGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Ethoxyphenyl)-2-aminobutanoic Acid

The precursor 4-(4-ethoxyphenyl)-2-aminobutanoic acid is synthesized through a three-step process:

  • Boc Protection : Ethylenediamine is mono-Boc protected using Boc anhydride in aqueous sodium carbonate, achieving 80% yield.
  • Alkylation : Boc-protected ethylenediamine undergoes alkylation with benzyl bromoacetate in acetonitrile, yielding 72% of the intermediate.
  • Deprotection and Functionalization : The Boc group is removed with trifluoroacetic acid (TFA), followed by coupling with 4-ethoxyphenylbutanoic acid using HATU/DIEA in DMF.

Table 1: Reaction Conditions for Precursor Synthesis

Step Reagents/Conditions Yield Source
Boc Protection Boc₂O, Na₂CO₃, H₂O/dioxane 80%
Alkylation Benzyl bromoacetate, K₂CO₃, CH₃CN 72%
Deprotection TFA/DCM (1:1), 2 h 98%
Coupling HATU, DIEA, DMF, 24 h 62%

Fmoc Protection Strategy

Solid-Phase Synthesis Using 2-CTC Resin

The 2-CTC resin serves as a temporary protective group for the carboxylic acid, enabling sequential Fmoc protection and alkylation:

  • Resin Loading : Fmoc-Thr(tBu)-OH or Fmoc-βAla-OH is attached to 2-CTC resin using DIPEA in DCM/DMF (1:1).
  • Methylation : Two strategies are compared:
    • Dimethyl Sulfate : 5 equiv, DBU, DMF, 2 h, 85% yield.
    • Methyl Iodide : 3 equiv, DBU, DMF, 4 h, 78% yield.
  • Fmoc Introduction : After o-NBS deprotection with mercaptoethanol, Fmoc-OSu is added with DIEA, achieving >90% purity.

Table 2: Comparison of Methylation Methods

Methylating Agent Equiv Base Time Yield Purity Source
Dimethyl sulfate 5 DBU 2 h 85% 92%
Methyl iodide 3 DBU 4 h 78% 88%

Solution-Phase Fmoc Activation

For laboratory-scale synthesis, Fmoc-OSu is preferred over Fmoc-Cl due to reduced racemization:

  • Activation : 1.2 equiv Fmoc-OSu reacts with the amine in DMF/DIEA (4:1) at 25°C for 12 h.
  • Workup : The product is precipitated in cold diethyl ether and purified via silica gel chromatography (hexane/EtOAc 3:1).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column, acetonitrile/water (0.1% TFA), gradient elution (20%→80% acetonitrile over 30 min).
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.33 (m, 4H, fluorenyl), 4.99 (br s, 1H, NH), 4.17 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
    • HRMS : m/z calc. for C₂₇H₂₇NO₅ [M+H]⁺: 446.1961; found: 446.1958.

Yield Optimization

Table 3: Impact of Solvent on Fmoc Protection

Solvent Base Temp (°C) Time (h) Yield Purity Source
DMF DIEA 25 12 88% 95%
DCM Pyridine 0 24 72% 89%
THF NMM 40 6 68% 87%

Side Reactions and Mitigation

Racemization During Coupling

Racemization at the α-carbon is minimized using weak bases like 2,4,6-trimethylpyridine (TMP) instead of DIPEA:

  • DIPEA : 25.1% d-Asp formation.
  • TMP : 3.1% d-Asp formation.

Incomplete Deprotection

Extended piperidine treatment (2 × 10 min) ensures complete Fmoc removal, reducing truncated peptides.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Solvent Substitution : Propylene carbonate replaces DMF, reducing toxicity.
  • Continuous Flow Systems : Microreactors achieve 100× productivity gain for dipeptides.

Cost-Effective Production

  • Bulk Reagents : Benzyl bromoacetate is used at 50 g scale with 32% overall yield.
  • Automated Synthesizers : PS3 peptide synthesizers enable batch processing of 1 kg resin.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the Fmoc protecting group can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of the Fmoc group can produce the corresponding alcohol.

Scientific Research Applications

(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group can be deprotected under basic conditions, allowing the free amino group to participate in various biochemical reactions. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Side Chains

  • Ethoxyphenyl vs. Iodophenyl (): The 4-ethoxyphenyl group provides electron-donating effects via the ethoxy substituent, enhancing solubility in polar aprotic solvents (e.g., DMF or THF) compared to the electron-withdrawing iodine in the iodophenyl analog. However, iodine’s heavy atom effect makes the latter suitable for X-ray crystallography or radiolabeling .
  • Ethoxyphenyl vs. Piperidin-1-yl (): Replacement of the aromatic group with a piperidine ring (compound 4) introduces basicity, improving aqueous solubility at physiological pH. This modification is critical for peptides targeting charged biomolecules (e.g., DNA or membrane receptors) .

Chain Length and Hydrophobicity

  • Butanoic Acid (C4) vs. Octanoic Acid (C8) (): The octanoic acid derivative (65e) exhibits significantly higher hydrophobicity, making it suitable for lipid membrane interaction studies. Conversely, the shorter butanoic acid chain in the target compound balances solubility and steric demands for SPPS .

Protecting Group Variations

  • Fmoc vs. This distinction is critical for sequential peptide assembly strategies .

Biological Activity

4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, commonly referred to as Fmoc-Lys(4-EtPh)-OH, is a synthetic compound that has gained attention in various fields of biological research, particularly in peptide synthesis and drug development. This article examines its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The ethoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC27H27NO5
Molecular Weight441.51 g/mol
CAS Number1252046-18-6
AppearanceWhite to off-white powder

The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions at the amino acid level. This mechanism is critical in developing biologically active peptides that can interact with specific biological targets.

Biochemical Pathways

Research indicates that compounds with similar structures can influence various biochemical pathways, including:

  • Enzyme Inhibition : Compounds like Fmoc-Lys(4-EtPh)-OH may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in cellular signaling.

Anticancer Activity

A study investigated the anticancer properties of related compounds, suggesting that derivatives of Fmoc-Lys(4-EtPh)-OH might exhibit cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of similar compounds. Preliminary data indicate that certain derivatives demonstrate significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Studies

  • Peptide Synthesis : In a study focused on synthesizing bioactive peptides, Fmoc-Lys(4-EtPh)-OH was employed as a key building block. The resultant peptides exhibited enhanced stability and bioavailability compared to those synthesized without the ethoxyphenyl modification.
  • Drug Development : A series of experiments evaluated the pharmacokinetics of Fmoc-Lys(4-EtPh)-OH derivatives in vivo. Results indicated improved absorption and distribution profiles, making them suitable candidates for further development as therapeutic agents.
  • Inhibition Studies : Research conducted on enzyme inhibition demonstrated that certain analogs of Fmoc-Lys(4-EtPh)-OH could effectively inhibit proteases involved in cancer metastasis, providing a basis for developing targeted cancer therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.